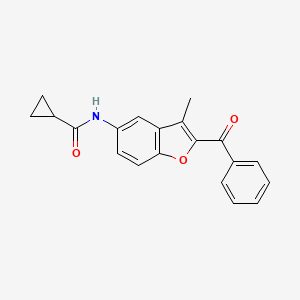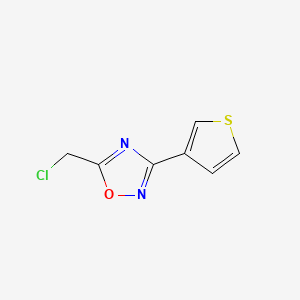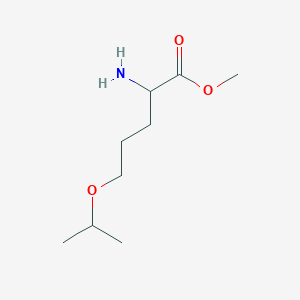![molecular formula C13H8BrClFNO4 B2757059 [(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 436111-09-0](/img/structure/B2757059.png)
[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a synthetic organic compound that combines a phenylcarbamoyl group with a bromofuran carboxylate. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both halogenated phenyl and furan moieties suggests it may exhibit unique chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves multiple steps:
-
Formation of the Carbamoyl Intermediate
Starting Materials: 4-Chloro-2-fluoroaniline and methyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane at low temperatures (0-5°C).
Product: [(4-Chloro-2-fluorophenyl)carbamoyl]methyl chloride.
-
Coupling with Bromofuran Carboxylate
Starting Materials: [(4-Chloro-2-fluorophenyl)carbamoyl]methyl chloride and 5-bromofuran-2-carboxylic acid.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Product: this compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Employing greener solvents and reagents to minimize environmental impact.
化学反应分析
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The halogen atoms (chlorine and bromine) in the compound can undergo nucleophilic substitution reactions.
Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or sulfonation.
-
Oxidation and Reduction
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group (if introduced) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution Products: Depending on the nucleophile or electrophile used, various substituted derivatives of the original compound.
Oxidation Products: Furanones or other oxygenated compounds.
Reduction Products: Amines or other reduced derivatives.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands or catalysts in organic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to the presence of halogenated aromatic rings.
Protein Binding: Studied for their ability to bind to proteins and affect their function.
Medicine
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Diagnostic Agents: Potential use in imaging or as markers in diagnostic assays.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: Potential use as agrochemicals or pesticides.
作用机制
The mechanism of action of [(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The halogenated aromatic rings can enhance binding affinity through halogen bonding, while the carbamoyl and furan groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-chlorofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-iodofuran-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-methylfuran-2-carboxylate: Similar structure but with a methyl group instead of bromine.
Uniqueness
[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is unique due to the specific combination of halogenated phenyl and bromofuran moieties, which can impart distinct chemical reactivity and biological activity compared to its analogs. The presence of both chlorine and fluorine atoms in the phenyl ring can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO4/c14-11-4-3-10(21-11)13(19)20-6-12(18)17-9-2-1-7(15)5-8(9)16/h1-5H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQPOVXDIABVIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)COC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2756977.png)


![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-imidazole](/img/structure/B2756983.png)
![Isobutyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2756984.png)

![2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol](/img/structure/B2756988.png)
![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2756989.png)
![2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2756990.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2756991.png)
![3-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2756993.png)
![ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2756996.png)
![3-[(4-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2756998.png)

